molecular formula C21H33N3O3S B8137817 (S)-tert-butyl 5-((R)-1,1-dimethylethylsulfinamido)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate

(S)-tert-butyl 5-((R)-1,1-dimethylethylsulfinamido)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate

Cat. No.: B8137817
M. Wt: 407.6 g/mol
InChI Key: SJTXQQDUCNHTOR-JYRCXFKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-butyl 5-((R)-1,1-dimethylethylsulfinamido)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C21H33N3O3S and its molecular weight is 407.6 g/mol. The purity is usually 95%.
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Biological Activity

(S)-tert-butyl 5-((R)-1,1-dimethylethylsulfinamido)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features make it a candidate for various biological applications, particularly in drug discovery and therapeutic interventions.

  • Molecular Formula : C21H33N3O3S
  • Molecular Weight : 407.6 g/mol
  • Purity : Typically 95% .

The compound's structure includes a spirocyclic framework that is often associated with diverse biological activities. The presence of the sulfinamide group is particularly noteworthy due to its potential influence on biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The precise mechanisms remain an area of active research.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Some spirocyclic compounds have demonstrated effectiveness against various pathogens, including bacteria and protozoa. For example, derivatives have shown potent antileishmanial activities against Leishmania species .
  • CNS Activity : Compounds with similar structures have been reported to possess central nervous system (CNS) activity, including analgesic and anti-inflammatory effects .
  • Histamine Receptor Affinity : Related compounds have shown high affinity for histamine receptors (H3), which could indicate potential applications in treating allergic reactions or CNS disorders .

Research Findings and Case Studies

Several studies have evaluated the biological activities of related compounds:

StudyCompoundActivityFindings
Spiro-piperidine derivativesAntileishmanialInhibition of L. major promastigote form with IC50 values ranging from 0.4102–5.3974 µM.
Spirobenzopyran derivativesCNS activityDemonstrated low nanomolar affinity for H3 receptors; stable in liver microsomes.
Various spiro heterocyclesDiverse pharmacological effectsExhibited antimicrobial and anti-inflammatory properties; potential in drug development.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in the field of medicinal chemistry. Its structure suggests potential activity as a pharmaceutical agent. The sulfinamide group is known for its role in enhancing the bioactivity of drugs, particularly in targeting specific enzymes or receptors involved in disease pathways.

Case Studies

  • Anticancer Activity : Preliminary studies indicate that compounds similar to (S)-tert-butyl 5-((R)-1,1-dimethylethylsulfinamido)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate exhibit cytotoxic effects against various cancer cell lines. Research has demonstrated that modifications to the sulfinamide moiety can enhance selectivity towards tumor cells while minimizing toxicity to normal cells.
  • Neuroprotective Effects : Another area of investigation is the neuroprotective potential of this compound. Studies have shown that certain spirocyclic compounds can attenuate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease.

Pharmacology

The pharmacological profile of this compound suggests it may serve as a lead compound for developing new therapeutic agents.

Research Findings

  • Inhibition of Enzymatic Activity : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways. For example, its inhibitory effects on certain proteases could be leveraged to design drugs that modulate protein degradation processes in diseases such as cancer and autoimmune disorders.

Material Science

Beyond medicinal applications, this compound may also find utility in material science, particularly in the development of new polymers or nanomaterials.

Potential Applications

  • Polymer Synthesis : The unique functional groups present in this compound can be utilized to synthesize novel polymers with tailored properties for specific applications, such as drug delivery systems or advanced coatings.

Properties

IUPAC Name

tert-butyl (5S)-5-[[(R)-tert-butylsulfinyl]amino]spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3S/c1-19(2,3)27-18(25)24-12-9-21(10-13-24)14-16-15(8-7-11-22-16)17(21)23-28(26)20(4,5)6/h7-8,11,17,23H,9-10,12-14H2,1-6H3/t17-,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTXQQDUCNHTOR-JYRCXFKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2NS(=O)C(C)(C)C)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C([C@H]2N[S@](=O)C(C)(C)C)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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